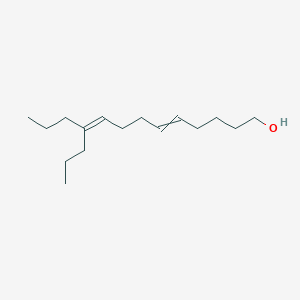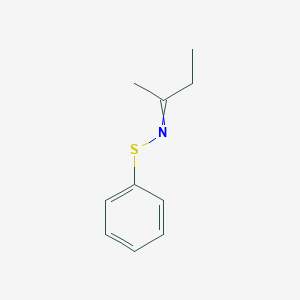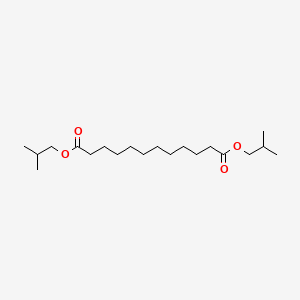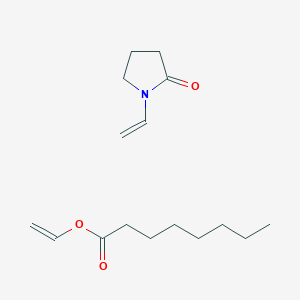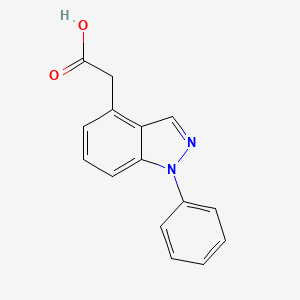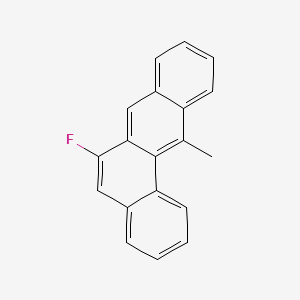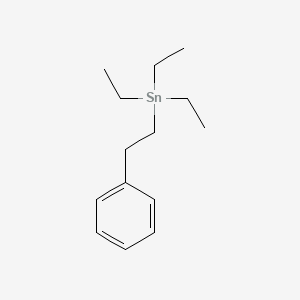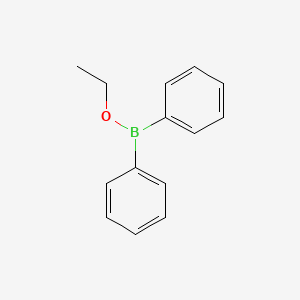
Ethyl diphenylborinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl diphenylborinate is an organoboron compound with the molecular formula C14H15BO. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used as a reagent in organic synthesis and has been studied for its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl diphenylborinate can be synthesized through several methods. One common approach involves the reaction of diphenylborinic acid with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl diphenylborinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl diphenylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Studies have shown its potential as a modulator of intracellular calcium levels, making it useful in cellular biology research.
Medicine: It has been investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism by which ethyl diphenylborinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can modulate the activity of calcium channels, leading to changes in intracellular calcium levels. This modulation can affect various cellular processes, including signal transduction and apoptosis.
Comparación Con Compuestos Similares
2-Aminoethyl diphenylborinate: Known for its role as a modulator of intracellular calcium levels.
Diphenylborinic acid: A precursor in the synthesis of this compound.
Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex boron compounds.
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its versatility in both chemical synthesis and biological applications sets it apart from other similar compounds.
Propiedades
Número CAS |
43185-52-0 |
|---|---|
Fórmula molecular |
C14H15BO |
Peso molecular |
210.08 g/mol |
Nombre IUPAC |
ethoxy(diphenyl)borane |
InChI |
InChI=1S/C14H15BO/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
Clave InChI |
YBGWUWMCKYGGIY-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
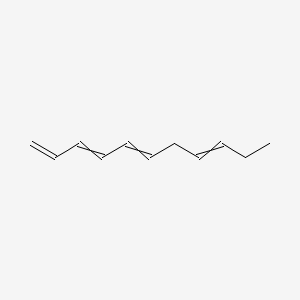
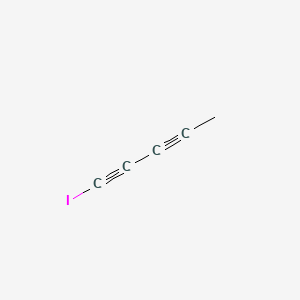


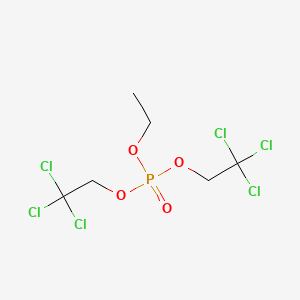
![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
